molecular formula C16H30O4 B14627082 2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol CAS No. 54685-75-5

2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol

Cat. No.: B14627082
CAS No.: 54685-75-5
M. Wt: 286.41 g/mol
InChI Key: XCEMXXDKBRZUCH-UHFFFAOYSA-N
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Description

2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol is a complex organic compound with a molecular formula of C16H30O4. This compound is characterized by the presence of a cyclohexene ring substituted with a methyl group and a propan-2-yl group, connected through a series of ethoxy linkages to an ethanol moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ylpropan-2-ol, which can be obtained through the hydrogenation of 4-methylcyclohex-3-en-1-one.

    Ethoxylation: The prepared alcohol is then subjected to ethoxylation using ethylene oxide under basic conditions to form the intermediate ethoxy derivatives.

    Final Ethoxylation: The intermediate is further ethoxylated to introduce additional ethoxy groups, resulting in the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce simpler alcohols.

Scientific Research Applications

2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is employed in the study of membrane proteins and lipid interactions.

    Industry: The compound is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol exerts its effects involves its interaction with lipid membranes. The ethoxy groups allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: A simpler analog with fewer ethoxy groups.

    4-Methylcyclohex-3-en-1-ylpropan-2-yl acetate: An ester derivative with different functional properties.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A compound with a similar cyclohexene structure but different substituents.

Uniqueness

2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol is unique due to its multiple ethoxy linkages, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring amphiphilic compounds.

Properties

CAS No.

54685-75-5

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

2-[2-[2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H30O4/c1-14-4-6-15(7-5-14)16(2,3)20-13-12-19-11-10-18-9-8-17/h4,15,17H,5-13H2,1-3H3

InChI Key

XCEMXXDKBRZUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OCCOCCOCCO

Origin of Product

United States

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